Cas no 1443339-94-3 (2-(3-Fluoro-4-methoxyphenyl)pyridine)
2-(3-Fluoro-4-methoxyphenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluoro-4-methoxyphenyl)pyridine
- 2-(3-Fluoro-4-methoxyphenyl)pyridine
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- Inchi: 1S/C12H10FNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3
- InChI Key: SYSGYHFLUREILI-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1C=CC=CN=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 2.6
- Topological Polar Surface Area: 22.1
2-(3-Fluoro-4-methoxyphenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429406-1 g |
2-(3-Fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 1g |
€482.30 | 2022-03-02 | ||
| abcr | AB429406-5 g |
2-(3-Fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 5g |
€1,123.50 | 2022-03-02 | ||
| Enamine | EN300-1585791-0.05g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-0.1g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-0.25g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-0.5g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-1.0g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-2.5g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-5.0g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1585791-10.0g |
2-(3-fluoro-4-methoxyphenyl)pyridine |
1443339-94-3 | 10g |
$5283.0 | 2023-06-04 |
2-(3-Fluoro-4-methoxyphenyl)pyridine Suppliers
2-(3-Fluoro-4-methoxyphenyl)pyridine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(3-Fluoro-4-methoxyphenyl)pyridine
Introduction to 2-(3-Fluoro-4-methoxyphenyl)pyridine (CAS No. 1443339-94-3)
2-(3-Fluoro-4-methoxyphenyl)pyridine, also known by its CAS number 1443339-94-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted phenyl group, making it a valuable building block for the synthesis of various bioactive molecules.
The chemical structure of 2-(3-Fluoro-4-methoxyphenyl)pyridine consists of a pyridine ring attached to a phenyl group that is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug discovery and development.
In recent years, 2-(3-Fluoro-4-methoxyphenyl)pyridine has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its role as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The presence of the fluorine and methoxy groups enhances the lipophilicity and metabolic stability of the final drug molecules, thereby improving their pharmacokinetic properties.
Beyond its use in SSRI synthesis, 2-(3-Fluoro-4-methoxyphenyl)pyridine has also shown promise in the development of novel anticancer agents. Research has demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways.
The synthetic versatility of 2-(3-Fluoro-4-methoxyphenyl)pyridine has also made it a popular choice for combinatorial chemistry approaches. By modifying the substituents on the phenyl ring or introducing additional functional groups on the pyridine ring, chemists can generate a diverse library of compounds with varying biological activities. This approach has led to the identification of several lead compounds with potential therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes.
In addition to its medicinal applications, 2-(3-Fluoro-4-methoxyphenyl)pyridine has been explored for its use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Recent studies have shown that derivatives of this compound can improve the efficiency and stability of these devices by optimizing their charge transport properties.
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyridine can be achieved through various routes, including palladium-catalyzed cross-coupling reactions and multistep synthetic sequences. One common approach involves the coupling of 3-fluoro-4-methoxybenzeneboronic acid with 2-bromopyridine using palladium catalysts under mild conditions. This method provides high yields and excellent regioselectivity, making it suitable for large-scale production.
The physical properties of 2-(3-Fluoro-4-methoxyphenyl)pyridine, such as its melting point, boiling point, and solubility, are important considerations for both synthetic processes and downstream applications. The compound is typically obtained as a white solid with a melting point ranging from 85°C to 87°C. It is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water.
In conclusion, 2-(3-Fluoro-4-methoxyphenyl)pyridine (CAS No. 1443339-94-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and versatile synthetic properties make it an invaluable tool for researchers seeking to develop new therapeutic agents and advanced materials. As ongoing research continues to uncover new applications and optimize existing ones, this compound is likely to remain at the forefront of scientific innovation in these fields.
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